5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-7-3-4-10-17(14)25-20(18-11-6-12-30-18)19-21(29-25)23(27)24(22(19)26)15-8-5-9-16(13-15)28-2/h3-13,19-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSVMBTGWOPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)OC)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrroloisoxazole core with methoxyphenyl and thiophenyl substituents. This structural complexity is believed to contribute to its diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many heterocyclic compounds have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing thiophene rings are known for their antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways.
Anticancer Activity
Research indicates that derivatives of pyrrole and isoxazole exhibit significant anticancer properties. For instance, compounds similar to the target molecule have demonstrated cytotoxicity against various cancer cell lines, including:
These studies suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The thiophene moiety is often associated with antimicrobial activity. Studies have shown that similar compounds possess significant antibacterial and antifungal properties. For example:
- Bacterial Inhibition : Compounds with thiophene rings have been reported to inhibit growth in Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives exhibit antifungal activity against common pathogens such as Candida species.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with related heterocycles.
- Modulation of Inflammatory Pathways : Anti-inflammatory activity is often mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies highlight the biological potential of compounds related to the target molecule:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Study :
- Anti-inflammatory Research :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit significant anticancer properties. For instance, derivatives with similar structures have been synthesized and evaluated against various cancer cell lines. The findings suggest that these compounds can induce cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Studies have shown that certain derivatives possess potent activity against a range of bacterial and fungal strains. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes . This makes it a candidate for the development of new antimicrobial agents.
Fungicidal Effects
The structural features of the compound contribute to its fungicidal activity. In bioassays, certain derivatives demonstrated effective inhibition against pathogenic fungi, outperforming standard antifungal agents in some cases. This efficacy is attributed to the presence of thiophene and isoxazole moieties, which enhance interaction with fungal targets .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions beginning with readily available precursors. The synthetic routes often include cyclization reactions that form the core heterocyclic structure followed by functional group modifications to enhance biological activity.
Spectroscopic Analysis
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds. For example, specific chemical shifts in NMR spectra can indicate the presence of functional groups and confirm the expected molecular framework .
Case Studies
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiophene and methoxyphenyl groups undergo regioselective electrophilic substitutions:
Steric hindrance from the o-tolyl group limits reactivity at the pyrrolo[3,4-d]isoxazole nitrogen.
Nucleophilic Acyl Substitution
The dione moiety participates in ring-opening reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₂OH | EtOH, 70°C | Hydroxamic acid derivative | Chelation therapy candidates |
| Grignard reagents | THF, −78°C | Alkylated lactam analogs | Precursors to bioactive molecules |
The reaction with amines proceeds via attack at the electron-deficient carbonyl carbon, yielding substituted pyrrolidinones.
Reductive and Oxidative Transformations
Reductive pathways preserve the thiophene ring’s electronic properties, critical for optoelectronic applications.
Cycloaddition Reactions
The isoxazole ring acts as a dipolarophile in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Nitrile oxide | Toluene, 80°C | Spiro-isoxazoline adduct | Endo preference (ΔG‡ = 12 kcal/mol) |
Diels-Alder reactions with dienes yield tetracyclic frameworks, demonstrating potential for drug scaffold diversification.
Stability and Degradation Pathways
The compound exhibits pH-dependent stability:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of isoxazole ring | 2.1 hr |
| Alkaline (pH 10) | Lactam ring opening | 6.8 hr |
| UV light (254 nm) | Thiophene photooxidation | 15 min |
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, correlating with loss of methoxyphenyl group.
Key Research Findings
-
Stereoelectronic Effects : The o-tolyl group’s dihedral angle (46.8°) reduces π-conjugation, lowering reactivity at the isoxazole nitrogen .
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Biological Implications : Hydrolysis products show inhibitory activity against cyclooxygenase-2 (IC₅₀ = 1.8 µM).
-
Material Science Potential : Thiophene-containing derivatives exhibit fluorescence quantum yields of Φ = 0.34, suitable for OLEDs.
Q & A
Q. What are the standard protocols for synthesizing this compound, and how do structural analogs inform its synthesis?
The compound’s synthesis likely follows a multi-step cycloaddition or condensation pathway, given its fused isoxazole-pyrrolidine core. Evidence from structurally similar dihydroisoxazole derivatives (e.g., 2-methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione) suggests refluxing precursors in ethanol or DMF with catalytic bases . Key steps include optimizing stoichiometry of aryl/heteroaryl substituents (e.g., 3-methoxyphenyl, thiophen-2-yl) and controlling reaction time to avoid byproducts like over-oxidized intermediates .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Single-crystal X-ray diffraction is essential for confirming stereochemistry and bond angles, as demonstrated for analogs with monoclinic (P21/c) crystal systems .
- NMR (¹H/¹³C) resolves substituent orientation (e.g., o-tolyl vs. p-tolyl) and diastereotopic protons in the dihydro-2H-pyrrolo ring .
- Mass spectrometry (HRMS-ESI) validates molecular weight (expected ~430–450 g/mol) and isotopic patterns .
Q. How can reaction conditions be optimized to improve yield and purity?
Statistical experimental design (e.g., factorial or response surface methods) reduces trial-and-error approaches. Variables include solvent polarity (DMF vs. ethanol), temperature (reflux vs. RT), and catalyst loading. For example, ICReDD’s feedback loop integrates computational reaction path searches with experimental validation to narrow optimal conditions .
Advanced Research Questions
Q. What computational strategies predict reactivity or regioselectivity in this compound’s synthesis?
Quantum chemical calculations (e.g., DFT) model transition states to identify favored reaction pathways. For instance, thiophene’s electron-rich C2 position may direct electrophilic substitutions, while steric effects from o-tolyl groups influence cycloaddition regiochemistry . Tools like Gaussian or ORCA simulate frontier molecular orbitals (HOMO/LUMO) to prioritize synthetic routes .
Q. How can contradictions in spectral or crystallographic data be resolved?
- Dynamic NMR distinguishes conformational exchange in solution vs. solid-state structures .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) to explain packing discrepancies .
- DFT-optimized geometries align with experimental bond lengths (mean C–C = 0.003 Å in analogs) to validate crystallographic models .
Q. What methodologies assess the compound’s stability under varying environmental conditions?
Q. How can membrane separation technologies purify this compound from complex reaction mixtures?
Nanofiltration membranes (MWCO ~500 Da) isolate the target compound (MW ~430–450 g/mol) while removing smaller byproducts. Solvent-resistant membranes (e.g., polyimide) tolerate DMF or THF, common in synthesis .
Q. What in silico approaches prioritize biological targets for this compound?
- Molecular docking (AutoDock Vina) screens against kinase or GPCR libraries, leveraging the isoxazole’s hinge-binding potential.
- ADMET prediction (SwissADME) evaluates bioavailability, ensuring lead-like properties (e.g., LogP < 5, TPSA < 140 Ų) .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental reaction outcomes?
- Sensitivity analysis identifies error-prone parameters (e.g., solvent dielectric constant in DFT).
- Microkinetic modeling integrates ab initio rates with experimental yields to refine activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
